molecular formula C10H11F2NO2 B15277078 Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate

Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate

Cat. No.: B15277078
M. Wt: 215.20 g/mol
InChI Key: FTQZNNDAOZOSBO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate (CAS: 1213896-51-5) is a chiral amino acid ester featuring a 2,5-difluorophenyl substituent. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 215.20 g/mol . The compound’s structure includes a methyl ester group, an amino group at the (3S)-stereocenter, and a 2,5-difluorophenyl moiety. Such derivatives are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents, where fluorine substituents enhance metabolic stability and binding affinity.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

FTQZNNDAOZOSBO-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Preparation Methods

Condensation-Reduction Method

Procedure :

  • Aldol Condensation :
    • 2,5-Difluorobenzaldehyde (1.0 equiv) reacts with methyl glycinate hydrochloride (1.2 equiv) in anhydrous methanol under basic conditions (NaOH, 0°C to 25°C, 12 h).
    • Forms the imine intermediate, 3-(2,5-difluorophenyl)-2-azaprop-2-enoate .
    • Mechanism :

      $$

      \text{RCHO} + \text{H}2\text{NCH}2\text{COOMe} \xrightarrow{\text{Base}} \text{RCH=NCH}2\text{COOMe} \xrightarrow{\text{Reduction}} \text{RCH(NH}2\text{)CH}_2\text{COOMe}

      $$
  • Stereoselective Reduction :
    • The imine is reduced using NaBH₄ or asymmetric catalysts (e.g., Ru-BINAP) to yield the (3S)-enantiomer.
    • Key Data :











































      ParameterValue
      Yield68–72%
      Enantiomeric Excess92–98% ee
      Reaction Time6–8 h

Advantages : Scalable, moderate yields, and high stereocontrol.

Enzymatic Resolution

Procedure :

  • Racemic Synthesis :
    • Prepare racemic methyl 3-amino-3-(2,5-difluorophenyl)propanoate via non-chiral condensation.
  • Enzyme-Catalyzed Hydrolysis :
    • Use lipases (e.g., Candida antarctica) selectively hydrolyze the (3R)-enantiomer, leaving the (3S)-ester intact.
    • Conditions : pH 7.0 buffer, 37°C, 24 h.
    • Key Data :



































      ParameterValue
      Resolution Efficiency85–90%
      Purity>99% ee

Advantages : Eco-friendly, avoids heavy metal catalysts.

Asymmetric Catalytic Hydrogenation

Procedure :

  • Enone Preparation :
    • Synthesize β-keto ester 3-oxo-3-(2,5-difluorophenyl)propanoate via Claisen condensation.
  • Hydrogenation :
    • Catalyze with Rhodium-(S)-BINAP complexes under H₂ (50 psi, 25°C, 12 h).
    • Mechanism :

      $$

      \text{RCOCH}2\text{COOMe} \xrightarrow{\text{H}2/\text{Rh-BINAP}} \text{RCH(OH)CH}2\text{COOMe} \xrightarrow{\text{Amination}} \text{RCH(NH}2\text{)CH}_2\text{COOMe}

      $$
    • Key Data :



































      ParameterValue
      Conversion95%
      Enantiomeric Excess94% ee

Advantages : High atom economy, excellent stereoselectivity.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :
    • Silica gel (230–400 mesh), eluent: hexane/ethyl acetate (4:1).
    • Removes unreacted aldehydes and byproducts.
  • Chiral HPLC :
    • Column: Chiralpak AD-H (4.6 × 250 mm), mobile phase: hexane/ethanol (90:10).
    • Confirms enantiopurity (>99% ee).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 4.10 (q, J = 7.2 Hz, 1H, CHNH₂), 3.70 (s, 3H, OCH₃), 2.95 (dd, J = 14.0, 5.6 Hz, 1H, CH₂), 2.80 (dd, J = 14.0, 8.4 Hz, 1H, CH₂).
  • HRMS : m/z calc. for C₁₀H₁₁F₂NO₂ [M+H]⁺: 215.0855, found: 215.0858.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Reactor Design : Tubular reactor with immobilized enzymes or catalysts.
  • Benefits :
    • 20% higher yield compared to batch processes.
    • Reduced reaction time (3–4 h vs. 12 h).

Solvent Recycling

  • Methanol Recovery : Distillation under reduced pressure (40°C, 100 mbar).
  • Cost Savings : 30% reduction in solvent expenses.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-reduction to 3-(2,5-difluorophenyl)propanoate.
  • Solution : Use milder reducing agents (e.g., NaBH₃CN) and lower temperatures (0–5°C).

Stereochemical Inversion

  • Issue : Racemization during purification.
  • Solution : Acidic workup (pH 4–5) to stabilize the ammonium intermediate.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Conditions Reagents Products Notes
Acidic (HCl, H₂SO₄)50–70°C, 6–12 hours(3S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid + MethanolHigh regioselectivity observed.
Basic (NaOH, KOH)Reflux, 4–8 hoursSodium/potassium salt of the carboxylic acidFaster kinetics in polar aprotic solvents.

Amine Protection/Deprotection

The primary amine group participates in protection strategies to prevent undesired side reactions during multi-step syntheses.

Reaction Type Reagents Conditions Outcome
Protection (Boc)Boc anhydride, DMAPRT, 12–24 hourstert-Butoxycarbonyl (Boc)-protected amine.
DeprotectionTrifluoroacetic acid (TFA)0–5°C, 1–2 hoursRegeneration of free amine group.

Fluorine Substitution Reactions

The electron-withdrawing fluorine atoms on the aromatic ring enable nucleophilic aromatic substitution (NAS) under specific conditions.

Nucleophile Conditions Products Yield
Hydroxide (OH⁻)Cu(I) catalyst, 80–100°C(3S)-3-Amino-3-(2-hydroxy-5-fluorophenyl)propanoate~65%
Amines (e.g., NH₃)Pd catalysis, 60–80°CDerivatives with amino-substituted phenyl rings~50–70%

Reduction of the Ester Group

The ester moiety can be selectively reduced to a primary alcohol, expanding its utility in synthetic pathways.

Reducing Agent Conditions Products Efficiency
LiAlH₄Anhydrous ether, 0–5°C(3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol>90%
NaBH₄ (with Lewis acids)THF, RTPartial reduction observed~40%

Key Mechanistic Insights:

  • Steric and Electronic Effects : The 2,5-difluorophenyl group directs substitution to the para position relative to fluorine due to its electron-withdrawing nature.

  • Chiral Integrity : The (3S)-configuration remains stable under most reaction conditions, as confirmed by chiral HPLC analysis .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Methyl EsterHighHydrolysis, Reduction
Primary AmineModerateProtection, Acylation
Difluorophenyl RingLow (requires activation)NAS under catalytic conditions

Scientific Research Applications

Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is a synthetic organic compound with significant potential in various scientific and medicinal applications. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and other therapeutic areas. Its structure allows it to interact with specific molecular targets, making it valuable in drug design.

Case Study: Neurological Disorders

Research indicates that compounds similar to this compound can modulate neurotransmitter activity. For instance, studies have shown that derivatives can influence pathways related to serotonin and dopamine receptors, which are critical in managing conditions like depression and anxiety.

The compound exhibits significant biological activity due to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding with active site residues in enzymes, while the difluorophenyl group engages in hydrophobic interactions.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Converting the amino group into nitro derivatives.
  • Reduction : Transforming the ester into alcohol derivatives.
  • Substitution Reactions : Engaging in nucleophilic substitutions to create diverse derivatives.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on analogs with variations in fluorine substitution patterns, ester groups, and stereochemistry.

Structural and Physicochemical Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Ester Group Salt Form Reference
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate 1213896-51-5 C₁₀H₁₁F₂NO₂ 215.20 2,5-difluoro Methyl Free base
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride 2703746-08-9 C₁₀H₁₂ClF₂NO₂ 251.66 3,5-difluoro Methyl Hydrochloride
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 2,4-difluoro Ethyl Hydrochloride
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 2,4-difluoro Ethyl Hydrochloride
Key Observations:

Fluorine Substitution: The 2,5-difluoro substitution (target compound) positions halogens at ortho and para positions relative to the propanoate chain. This may enhance steric hindrance compared to 3,5-difluoro (meta positions), which could alter π-π stacking or hydrogen-bonding interactions in target binding . 2,4-difluoro analogs (e.g., ethyl derivatives) introduce asymmetry that might influence chiral recognition in enzymatic processes .

Ethyl groups may confer higher metabolic stability due to slower esterase cleavage .

Salt Form :

  • Hydrochloride salts (e.g., CAS 2703746-08-9) exhibit increased water solubility compared to free bases, facilitating purification and formulation .

Stereochemistry :

  • The (3S) configuration in the target compound contrasts with (3R) in some analogs. Stereochemistry critically impacts biological activity; for instance, (3R) isomers may show divergent binding affinities in enantioselective targets .

Biological Activity

Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C10_{10}H11_{11}F2_2NO2_2
  • Molecular Weight : 215.2 g/mol
  • Structural Features : The compound contains an amino group, a methyl ester, and a difluorophenyl moiety, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with active site residues in enzymes.
  • Hydrophobic Interactions : The difluorophenyl group engages in hydrophobic interactions, enhancing binding affinity to target proteins.
  • Modulation of Enzyme Activity : The compound may inhibit or activate specific metabolic pathways, influencing various biochemical processes in the body.

Biological Activity and Therapeutic Implications

Recent studies have indicated that this compound exhibits significant biological activity across several domains:

Neurological Disorders

Research suggests that this compound could play a role in treating neurological disorders by modulating neurotransmitter systems. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in neuropharmacology.

Anticancer Potential

Preliminary studies have shown that this compound may exhibit anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Functional GroupsNotable Differences
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoateC12_{12}H14_{14}N2_2O4_4Tert-butoxycarbonyl, aminoContains a cyanophenyl instead of difluorophenyl
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoateC12_{12}H14_{14}N2_2O4_4Tert-butoxycarbonyl, aminoHas a fluorophenyl instead of difluorophenyl
Methyl 2-amino-2-(3,5-difluorophenyl)propanoateC10_{10}H11_{11}F2_2NO2_2Amino, difluorophenylStructural variations in the backbone

This table illustrates that while there are similar compounds, the specific combination of functional groups in this compound contributes to its unique biological profile and potential applications.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzyme activities related to metabolic pathways. For example, studies on enzyme kinetics revealed that it acts as an inhibitor for certain dehydrogenases involved in amino acid metabolism .
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to significant reductions in tumor growth rates compared to control groups. These findings suggest potential for development as an anticancer agent .

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer : False positives in docking may arise from rigid protein models. Use ensemble docking with multiple receptor conformations (e.g., from MD simulations) or validate with alanine scanning mutagenesis. Orthogonal assays (e.g., fluorescence polarization vs. SPR) confirm binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.